molecular formula C7H7ClN4 B3024504 7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 167371-76-8

7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3024504
CAS No.: 167371-76-8
M. Wt: 182.61 g/mol
InChI Key: QWSTYGSBBPKJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted with chlorine at position 7 and an ethyl group at position 3. This scaffold is part of the triazolopyrimidine family, known for its diverse pharmacological and agrochemical applications . The chlorine atom at position 7 enhances electrophilicity, enabling nucleophilic aromatic substitution (SNAr) reactions, while the ethyl group at position 5 modulates steric and electronic properties, influencing reactivity and biological activity .

Properties

IUPAC Name

7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-2-5-3-6(8)12-7(11-5)9-4-10-12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSTYGSBBPKJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=NC=NN2C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction is carried out under reflux conditions in ethanol for about 1.5 hours . Another method involves the use of acetylacetone or acetoacetic ester as starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized for yield and purity, and the product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine has been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Anticancer Properties
Research has shown that derivatives of this compound may possess anticancer properties. A notable case study involved the synthesis of various derivatives and their evaluation against cancer cell lines. The results indicated that certain modifications to the triazolo-pyrimidine structure enhanced cytotoxicity against breast cancer cells .

Compound Cell Line IC50 (µM)
7-Chloro-5-ethyl-triazoloMCF-7 (Breast Cancer)12.5
7-Chloro-5-methyl-triazoloMDA-MB-231 (Breast Cancer)10.0

Biochemistry

Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. Research indicates that it acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis and repair . This inhibition can lead to antiproliferative effects in rapidly dividing cells.

Proteomics Research
In proteomics, this compound is utilized as a biochemical tool for studying protein interactions and functions. Its ability to modify protein activity makes it valuable in elucidating biochemical pathways .

Agricultural Applications

Pesticide Development
This compound's structure suggests potential applications in developing new pesticides. Preliminary studies have shown that it exhibits insecticidal activity against certain pests affecting crops. Field trials indicated significant reductions in pest populations when applied as a foliar spray .

Pest Species Application Rate (g/ha) Efficacy (%)
Aphids20085
Whiteflies15090

Mechanism of Action

The mechanism of action of 7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with various molecular targets and pathways. For instance, some derivatives inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperones and apoptosis markers . These interactions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-position substituent significantly impacts physicochemical properties and applications. Key analogues include:

Compound Name Molecular Formula Molecular Weight Substituent (Position 5) Key Properties/Applications Reference
7-Chloro-5-ethyl-
[1,2,4]triazolo[1,5-a]pyrimidine
C₈H₈ClN₄ 210.63 Ethyl (-CH₂CH₃) Potential agrochemical agent; under investigation for fungicidal activity
7-Chloro-5-methyl-
[1,2,4]triazolo[1,5-a]pyrimidine
C₆H₅ClN₄ 168.58 Methyl (-CH₃) Higher solubility in polar solvents; precursor for SNAr reactions
7-Chloro-5-phenyl-
[1,2,4]triazolo[1,5-a]pyrimidine
C₁₁H₇ClN₄ 230.65 Phenyl (-C₆H₅) Enhanced lipophilicity; used in coordination chemistry with transition metals
7-Chloro-5-(methoxymethyl)-
[1,2,4]triazolo[1,5-a]pyrimidine
C₇H₇ClN₄O 198.61 Methoxymethyl (-CH₂OCH₃) Improved metabolic stability; explored in drug design

Key Observations :

  • Ethyl vs.
  • Ethyl vs. Phenyl : The phenyl group introduces aromatic π-stacking interactions, useful in metal coordination complexes, whereas the ethyl group offers simpler steric profiles for synthetic modifications .

Substituent Variations at Position 7

The 7-position chlorine is a common feature in reactive triazolopyrimidines, but substitutions like alkoxy groups alter reactivity:

Compound Name Substituent (Position 7) Synthesis Method Yield Application Reference
7-Chloro-5-ethyl-
[1,2,4]triazolo[1,5-a]pyrimidine
Chlorine (-Cl) POCl₃ treatment of hydroxyl precursor ~85%* Agrochemical intermediates
7-Ethoxy-5-phenyl-
[1,2,4]triazolo[1,5-a]pyrimidine
Ethoxy (-OCH₂CH₃) Alkylation with ethyl bromide 32–85% Antiviral and antimicrobial agents
7-Heptyloxy-5-phenyl-
[1,2,4]triazolo[1,5-a]pyrimidine
Heptyloxy (-O(CH₂)₆CH₃) Alkylation with heptyl bromide 32.1% Lipid-soluble probes for enzyme inhibition

Key Observations :

  • Chlorine at position 7 enables facile SNAr reactions with amines or thiols, making it a versatile intermediate .
  • Alkoxy substituents reduce electrophilicity but improve solubility in nonpolar media, expanding utility in hydrophobic environments .

Biological Activity

7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class. Its unique structure and substitution pattern contribute to its significant biological activities, which have garnered attention in medicinal chemistry for potential applications in various therapeutic areas including antimicrobial, antiviral, and anticancer treatments.

  • IUPAC Name: this compound
  • Molecular Formula: C7H7ClN4
  • Molecular Weight: 182.61 g/mol

The biological activity of this compound is attributed to its interaction with various biochemical pathways:

  • Inhibition of ERK Signaling Pathway: This compound has been shown to inhibit the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and Akt, leading to antiproliferative effects on cancer cell lines.
  • Antiviral Activity: It has demonstrated potential against influenza viruses by disrupting the PA-PB1 interface of the viral polymerase complex. In studies, derivatives exhibited IC50 values as low as 12 μM against viral polymerase activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. The compound's structural features allow it to target bacterial and fungal cells effectively.

Antiviral Activity

The compound has been evaluated for its antiviral properties against various strains of influenza A and B. In vitro studies reported effective concentrations (EC50 values) ranging from 5 to 25 μM without cytotoxic effects at concentrations up to 250 μM .

Anticancer Activity

The antiproliferative effects of this compound have been confirmed through assays on several cancer cell lines. Its ability to induce apoptosis and inhibit cell growth makes it a candidate for further development in cancer therapeutics.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeIC50/EC50 (μM)Reference
AntibacterialVarious BacteriaNot specified
AntifungalVarious FungiNot specified
AntiviralInfluenza A/B5 - 25
AnticancerCancer Cell LinesNot specified

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of triazolopyrimidine derivatives against influenza viruses, researchers synthesized several compounds based on the triazolo[1,5-a]pyrimidine scaffold. Among them, this compound showed promising results in inhibiting viral replication by interfering with critical protein-protein interactions within the viral polymerase complex. The study highlighted that modifications to the core structure could enhance antiviral activity while maintaining low cytotoxicity levels.

Case Study 2: Cancer Cell Proliferation Inhibition

Another investigation focused on the antiproliferative effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression.

Future Directions

The ongoing research into the biological activity of this compound suggests a promising avenue for drug development in treating infections and cancer. Further studies are warranted to explore its full therapeutic potential and optimize its pharmacological properties.

Q & A

Q. What are the common synthetic pathways for preparing 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine?

Methodological Answer: The synthesis typically involves cyclization of precursors under controlled conditions. A representative approach includes:

  • Chlorination: Reacting hydroxyl or amino derivatives with POCl₃ in the presence of triethylamine (Et₃N) in solvents like 1,4-dioxane at 105°C for 3–12 hours .
  • Cyclocondensation: Using ethyl 3-oxohexanoate and aminotriazole derivatives in DMF or ethanol with acid catalysts (e.g., HCl), followed by cyclization .
  • Key Steps: Purification via column chromatography (e.g., silica gel, petroleum ether/ethyl acetate) and recrystallization from ethanol or cyclohexane/CH₂Cl₂ mixtures .

Q. How is the structure of this compound confirmed?

Methodological Answer:

  • Spectroscopy: ¹H/¹³C NMR identifies substituents (e.g., ethyl CH₃/CH₂ signals at δ 1.2–1.4 ppm and δ 2.5–4.0 ppm; aromatic protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 225–290 for derivatives) confirm molecular weight .
  • X-ray Crystallography: Resolves planar triazole and pyrimidine rings, with dihedral angles (e.g., 83.94° between triazole and phenyl groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in triazolopyrimidine synthesis?

Methodological Answer:

  • Catalyst Selection: Use TMDP (tetramethyldiaminophosphine) in water/ethanol mixtures to enhance cyclization efficiency (yields up to 85%) .
  • Solvent Effects: Polar aprotic solvents (DMF, dioxane) favor intermediate stabilization, while ethanol facilitates cyclization .
  • Temperature Control: Reflux (105–120°C) accelerates POCl₃-mediated chlorination but risks decomposition; lower temperatures (60–80°C) improve selectivity .

Q. Table 1: Comparison of Synthetic Conditions

Catalyst/SolventTemperature (°C)Yield (%)Reference
POCl₃/Et₃N/dioxane10565
HCl/ethanolReflux72
TMDP/water-ethanol8085

Q. How are contradictions in spectroscopic data resolved (e.g., tautomerism in triazolopyrimidines)?

Methodological Answer:

  • Variable Temperature NMR: Detects tautomeric shifts (e.g., keto-enol equilibria) by analyzing signal splitting at low/high temperatures .
  • Crystallographic Analysis: X-ray structures clarify dominant tautomers. For example, dihydropyrimidine rings adopt envelope conformations, stabilizing specific tautomeric forms .
  • Computational Modeling: DFT calculations predict energetically favorable tautomers, validated against experimental data .

Q. What pharmacological mechanisms are explored for triazolopyrimidine derivatives?

Methodological Answer:

  • Enzyme Inhibition: Derivatives act as MDM2-p53 interaction inhibitors (anticancer) or HMG-CoA reductase inhibitors (cholesterol-lowering) via competitive binding assays .
  • Receptor Binding: Triazolopyrimidines show affinity for benzodiazepine receptors (CNS applications) and CRF1 antagonists (stress disorders) using radioligand displacement studies .
  • SAR Studies: Modifying substituents (e.g., ethyl vs. trifluoromethyl groups) alters bioactivity; chlorine enhances metabolic stability .

Q. Table 2: Pharmacological Activities of Triazolopyrimidines

DerivativeTarget/MechanismBiological ActivityReference
5-TrifluoromethylMDM2-p53 interactionAnticancer
7-Chloro-5-methylPeripheral benzodiazepine receptorAnxiolytic
5-EthylCRF1 receptorAntistress

Data Analysis & Experimental Design

Q. How are reaction intermediates characterized in multi-step syntheses?

Methodological Answer:

  • In-situ Monitoring: TLC or HPLC tracks intermediates (e.g., N-hydroxy-formimidamide in one-pot syntheses) .
  • Isolation Techniques: Flash chromatography isolates intermediates (e.g., ethyl carboxylate derivatives) prior to cyclization .
  • Spectroscopic Fingerprinting: IR identifies functional groups (e.g., C=O at 1700 cm⁻¹), while MS confirms intermediate masses .

Q. What strategies mitigate side reactions during chlorination?

Methodological Answer:

  • Controlled Stoichiometry: Use 2–3 equivalents of POCl₃ to minimize over-chlorination .
  • Acid Scavengers: Add NaHCO₃ post-reaction to quench excess POCl₃ and prevent hydrolysis .
  • Low-Temperature Workup: Maintain 0–5°C during aqueous extraction to stabilize reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.